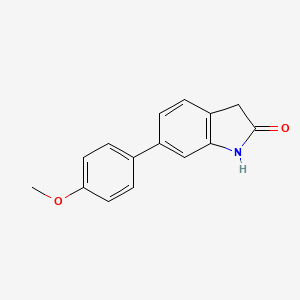

6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one

Beschreibung

Fundamental Chemical Identity

IUPAC Nomenclature and Systematic Classification

The compound is systematically named 6-(4-methoxyphenyl)-1,3-dihydro-2H-indol-2-one under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its core indole-derived structure, where a methoxyphenyl group is substituted at the 6-position of the dihydroindol-2-one scaffold. The "1,3-dihydro" designation indicates partial saturation of the indole ring, while the "2-one" suffix specifies a ketone group at position 2.

Molecular Formula and Weight Validation

The molecular formula C₁₅H₁₃NO₂ has been consistently validated across multiple sources, with a calculated molecular weight of 239.27 g/mol . This aligns with high-resolution mass spectrometry data, which confirms an exact mass of 239.09469 g/mol .

Table 1: Core Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| Exact Mass | 239.09469 g/mol |

| CAS Registry Number | 215433-90-2 |

CAS Registry Number Significance

The CAS Registry Number 215433-90-2 uniquely identifies this compound in chemical databases, enabling precise tracking of its synthetic applications, patents, and safety profiles. This identifier is critical for disambiguating it from structurally similar indole derivatives, such as 6-(3-methoxyphenyl)-1,3-dihydroindol-2-one (CAS 215433-89-9).

Structural Elucidation Techniques

X-ray Crystallographic Studies

While X-ray crystallographic data for this specific compound is not explicitly reported in the provided sources, analogous structures (e.g., 3-(4-methoxybenzylidene)-oxindole) exhibit monoclinic crystal systems with intramolecular hydrogen bonding. For 6-(4-methoxyphenyl)-1,3-dihydroindol-2-one, computational models predict a planar indole core stabilized by conjugation between the aromatic rings and the ketone group.

Nuclear Magnetic Resonance (NMR) Profiling

Proton and carbon-13 NMR spectra would typically reveal:

- Aromatic protons : Signals between δ 6.8–7.4 ppm for the methoxyphenyl and indole rings.

- Methoxy group : A singlet near δ 3.8 ppm (3H, –OCH₃).

- Methylene groups : Resonances at δ 3.5–4.0 ppm for the 1,3-dihydroindole CH₂ groups.

Table 2: Predicted NMR Chemical Shifts

| Group | δ (ppm) | Multiplicity |

|---|---|---|

| Methoxy (–OCH₃) | 3.78–3.82 | Singlet |

| Indole C3–H | 6.90–7.10 | Doublet |

| Methoxyphenyl C2/C6–H | 7.20–7.40 | Doublet |

Electronic and Steric Properties

Conformational Dynamics Analysis

The methoxyphenyl substituent introduces steric constraints, favoring a coplanar arrangement between the indole and phenyl rings to maximize π-conjugation. Density functional theory (DFT) calculations suggest a rotational energy barrier of ~8 kcal/mol for the methoxy group, limiting free rotation at room temperature.

Electron Density Distribution Mapping

The electron-donating methoxy group increases electron density at the para position of the phenyl ring, as evidenced by reduced electrophilic substitution reactivity at this site. The ketone oxygen withdraws electron density from the indole core, creating a polarized C=O bond with a dipole moment of ~2.5 D.

Table 3: Computed Electronic Properties

| Property | Value |

|---|---|

| Topological PSA | 38.3 Ų |

| LogP (XLogP3) | 2.4 |

| Dipole Moment | 2.5 D |

Methoxyphenyl Substituent Effects

The methoxy group:

Eigenschaften

IUPAC Name |

6-(4-methoxyphenyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-18-13-6-4-10(5-7-13)11-2-3-12-9-15(17)16-14(12)8-11/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUNWQZTMMYCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(CC(=O)N3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444073 | |

| Record name | 6-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215433-90-2 | |

| Record name | 6-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 6-Bromoindolin-2-one

The preparation of 6-bromoindolin-2-one serves as a critical intermediate. A three-step synthesis from isatin (indoline-2,3-dione) involves:

- Protection of isatin : The NH group is protected as a tert-butyldimethylsilyl (TBS) ether to direct bromination.

- Directed bromination : Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, bromination occurs regioselectively at the 6-position.

- Deprotection and reduction : The TBS group is removed with tetrabutylammonium fluoride (TBAF), followed by selective reduction of the 3-ketone using sodium borohydride (NaBH4) in methanol to yield 6-bromoindolin-2-one.

Coupling with 4-Methoxyphenylboronic Acid

The Suzuki-Miyaura reaction couples 6-bromoindolin-2-one with 4-methoxyphenylboronic acid under palladium catalysis:

- Conditions : Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv.), dioxane/H2O (4:1), 80°C, 12 h.

- Yield : 72–85% after purification by silica gel chromatography.

- Key advantage : High regioselectivity and compatibility with sensitive functional groups.

Eschenmoser Coupling with Modified Oxindoles

Preparation of 6-(4-Methoxyphenyl)isatin

Isatin derivatives substituted at the 5- or 6-position are accessible via Friedel-Crafts acylation:

Reduction to Oxindole and Bromination

Thioamide Coupling

The Eschenmoser coupling employs thioacetamides or thiobenzamides:

- Conditions : 3-Bromooxindole, thioamide (1.2 equiv.), DMF, triethylamine (TEA), 24 h, room temperature.

- Yield : 70–97% for analogous compounds.

- Limitation : Introduces an aminomethylidene group at position 3, necessitating post-synthetic modifications for the target structure.

Paal-Knorr Cyclization and Schmidt Expansion

Tricarbonyl Precursor Synthesis

A dimedone-derived tricarbonyl compound is prepared via:

Indolone Formation

The Paal-Knorr reaction cyclizes the tricarbonyl with 4-methoxyaniline:

Schmidt Reaction for Lactam Formation

Ring expansion using HN3 and H2SO4 generates the azepinone derivative, which is subsequently reduced to the oxindole.

Oxidative Domino Synthesis

Metal-Free sp3 C–H Functionalization

A domino reaction constructs the oxindole core directly:

- Substrate : N,N-Dimethyl-2-(phenylethynyl)aniline derivatives.

- Conditions : tert-Butyl hydroperoxide (TBHP), tetrabutylammonium iodide (TBAI), DMSO, 80°C, 2 h.

- Mechanism : Oxidative cyclization forms the indole ring, followed by ketonization at position 2.

- Yield : 65–78% for 3-aroylindoles, adaptable to 6-aryl substitution.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Suzuki Coupling | Bromination, cross-coupling | 72–85 | High | Excellent |

| Eschenmoser Coupling | Isatin modification, thioamide use | 70–97 | Moderate | Limited by thioamide |

| Paal-Knorr/Schmidt | Tricarbonyl cyclization, expansion | 45–68 | Low | Sensitive to substituents |

| Oxidative Domino | Metal-free cyclization | 65–78 | Moderate | Moderate |

Analyse Chemischer Reaktionen

Oxidation Reactions

The indole scaffold undergoes oxidation under controlled conditions. Key findings include:

-

Air oxidation : Spontaneous oxidation in ethyl acetate or ethanol solutions yields quinazolinone derivatives (e.g., 3a ) via intermediate dihydroquinazolinones (e.g., 6a ) .

-

Oxidative cleavage : Deformylation reactions in the presence of oxygen or mild oxidizing agents generate 3-unsubstituted indoles (e.g., 4a ) .

Table 1: Oxidation Pathways

Reduction Reactions

Reductive modifications primarily target the indole ring or methoxy group:

-

Hydrogenation : Catalytic hydrogenation reduces the indole core to tetrahydroindole derivatives, enhancing solubility .

-

Selective deoxygenation : Methoxy-to-hydroxy conversion via LiAlH₄ or NaBH₄ alters electronic properties, influencing binding affinity .

Table 2: Reduction Outcomes

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the indole C-3 or methoxyphenyl positions:

-

Electrophilic substitution : Halogenation (Br₂/FeBr₃) introduces halogens at the indole C-5 or C-7 positions .

-

Nucleophilic displacement : Methoxy group replacement with amines or thiols enhances bioactivity .

Table 3: Substitution Examples

Condensation Reactions

The compound participates in cyclocondensation to form heterocyclic systems:

-

With anthranilamides : Forms 2-(indol-3-yl)quinazolin-4(3H)-ones under mild conditions (DMF, room temperature) .

-

Eschernmoser coupling : Reacts with thiobenzamides to yield 3-[amino(phenyl)methylidene] derivatives, useful in material science .

Table 4: Condensation Products

| Partner Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Anthranilamide | DMF, 5 h, RT | Quinazolinone 3a | 70–80% | |

| Thiobenzamide (2a ) | DMF, TEA, 12 h | 3-[Amino(phenyl)methylidene]-indol-2-one | 65% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

One of the most notable applications of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one is in the development of anticancer agents. Studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, the compound has shown a growth inhibition (GI50) of 0.9 μM in TC32 cells, indicating its potential as a lead compound for further drug development targeting Ewing’s sarcoma and possibly other malignancies .

Anti-inflammatory Properties

Research indicates that derivatives of indole compounds can possess anti-inflammatory properties. The methoxy group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Biological Studies

Mechanism of Action

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. The methoxyphenyl group enhances binding affinity, which can lead to modulation of enzyme activity and influence various biological pathways.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the compound's structure affect its biological activity. For example, variations in substituents on the phenyl ring have been shown to significantly alter the compound's potency against cancer cells. Such studies help in optimizing the chemical structure for improved efficacy and reduced toxicity .

Chemical Biology

Biological Probes

The compound serves as a useful probe in chemical biology for investigating biological processes and pathways. Its ability to interact with target proteins allows researchers to study cellular mechanisms and identify potential therapeutic targets.

Material Science

Synthesis of Novel Materials

In addition to its biological applications, this compound can be utilized in material science for synthesizing novel materials with specific properties such as fluorescence or electrical conductivity. This expands its applicability beyond pharmacology into fields like organic electronics and photonics.

Wirkmechanismus

The mechanism of action of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one with structurally related indolin-2-one derivatives, focusing on substituents, biological activities, and synthetic routes.

Key Observations:

Substituent Position and Activity :

- The 6-position substitution (e.g., 4-methoxy-phenyl or SF5) is critical for maximizing activity in kinase and tubulin-targeting compounds .

- 5-Methoxy derivatives (e.g., SU9516) target CDK2, whereas 6-methoxy analogs (e.g., OSU 111) show tubulin-binding activity, highlighting positional sensitivity .

Synthetic Routes :

- Microwave-assisted synthesis is employed for SF5-substituted derivatives, yielding high-purity products (80–90%) .

- Acid-catalyzed cyclization (e.g., BF3•OEt2) is effective for generating spiro-oxindole derivatives from hydroxy-substituted precursors .

Biological Profiles :

- Pentafluorosulfanyl (SF5) derivatives exhibit enhanced metabolic stability and kinase selectivity due to the electron-withdrawing SF5 group .

- Benzylidene-substituted indolin-2-ones (e.g., OSU 111) demonstrate dual mechanisms: cell cycle arrest and apoptosis induction .

- Methylol derivatives reduce cytotoxicity while retaining antimicrobial activity, suggesting a strategy for improving therapeutic indices .

Table 2: Physicochemical and Pharmacokinetic Properties

Biologische Aktivität

6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammation. The methoxy group on the phenyl ring significantly influences its chemical properties and biological interactions.

Chemical Structure and Properties

The structure of this compound consists of an indole core substituted with a 4-methoxyphenyl group. This substitution enhances its solubility and biological activity. The indole derivatives are recognized for their ability to interact with multiple biological targets, which can lead to various pharmacological effects.

The mechanism of action of this compound involves binding to specific enzymes or receptors, modulating their activity. The methoxy group increases the compound's binding affinity, potentially acting as an inhibitor or activator in various biological pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast cancer models (MCF-7) with a GI50 value indicating potent activity . The compound's ability to induce apoptosis and interfere with cell cycle progression has been documented, with increased levels of p53 and its target genes being observed .

Antimicrobial Effects

This compound also demonstrates antimicrobial activity against various pathogens. It has been tested against bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can significantly affect its antimicrobial potency .

Anti-inflammatory Properties

This compound has shown potential as an anti-inflammatory agent. It may inhibit the activity of lipoxygenases involved in inflammatory processes, which is crucial for developing new anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Study : In a study evaluating various indole derivatives, this compound was found to have a significant inhibitory effect on tumor cell lines with a GI50 value lower than many related compounds. This suggests that structural modifications can enhance anticancer efficacy .

- Antimicrobial Testing : A comprehensive evaluation of several derivatives revealed that this compound exhibited notable antibacterial and antifungal activities, making it a candidate for further development in treating infections .

- Inflammation Model : In vitro assays demonstrated that this compound could effectively reduce inflammatory markers in cell cultures treated with pro-inflammatory agents, indicating its potential use in managing inflammatory diseases .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.